molecular formula C34H39N3O8 B13434945 5'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine

5'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine

Katalognummer: B13434945
Molekulargewicht: 617.7 g/mol
InChI-Schlüssel: LYKTVJJXZQTNPK-PBAMLIMUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine (CAS 182496-01-1) is a chemically modified nucleoside critical for synthesizing oligonucleotides with enhanced stability and functionality. Its structure includes:

  • 5'-O-DMT group: A dimethoxytrityl protective group that prevents undesired reactions during solid-phase oligonucleotide synthesis .
  • 2'-O-(2-Methoxyethyl) (MOE) modification: Enhances nuclease resistance and improves binding affinity to RNA targets .
  • 5-Methylcytidine base: A methylation at the 5-position of cytosine, which mimics natural epigenetic modifications and may reduce immune recognition .

This compound is widely used in antisense oligonucleotide (ASO) and small interfering RNA (siRNA) therapeutics due to its balance of stability and metabolic compatibility.

Eigenschaften

Molekularformel

C34H39N3O8

Molekulargewicht

617.7 g/mol

IUPAC-Name

4-amino-1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one

InChI

InChI=1S/C34H39N3O8/c1-22-20-37(33(39)36-31(22)35)32-30(43-19-18-40-2)29(38)28(45-32)21-44-34(23-8-6-5-7-9-23,24-10-14-26(41-3)15-11-24)25-12-16-27(42-4)17-13-25/h5-17,20,28-30,32,38H,18-19,21H2,1-4H3,(H2,35,36,39)/t28-,29-,30-,32-/m1/s1

InChI-Schlüssel

LYKTVJJXZQTNPK-PBAMLIMUSA-N

Isomerische SMILES

CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OCCOC

Kanonische SMILES

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OCCOC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Detailed Synthetic Route and Reaction Conditions

Step Starting Material Reagents/Conditions Description Yield/Notes
1 5-Methylcytidine Dimethoxytrityl chloride (DMT-Cl), pyridine Protection of 5'-OH as 5'-O-DMT High yield; standard protection step
2 5'-O-DMT-5-methylcytidine Bromo methyl ethyl ether, base (NaOH or K2CO3), ethylene glycol monomethyl ether (solvent), 90-100°C Alkylation of 2'-OH with 2-methoxyethyl group Moderate to high yield (approx. 66-68%) after purification
3 2'-O-(2-methoxyethyl)-5'-O-DMT-5-methylcytidine Purification via silica gel column chromatography and crystallization Removal of impurities and isolation of pure compound Purity >99.5% by HPLC

Notes on Reaction Conditions:

  • The alkylation step is typically conducted in anhydrous ethylene glycol monomethyl ether as solvent.
  • Sodium hydroxide or potassium carbonate is used as the base to facilitate the nucleophilic substitution.
  • Reaction temperature is maintained around 90-100°C for efficient conversion.
  • The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).
  • Purification involves silica gel chromatography with dichloromethane/methanol mixtures, followed by crystallization from suitable solvents such as acetone/ethanol or butanol.

Industrial Scale Preparation

The industrial synthesis process follows the laboratory synthetic route but is optimized for large-scale production. Key features include:

  • Use of large reactors with precise temperature control for the alkylation step.
  • Employment of automated purification systems to handle large volumes.
  • Optimization of solvent volumes and recycling to reduce costs.
  • Use of phase transfer catalysis (PTC) to improve alkylation efficiency and reduce chromatographic steps.

For example, a typical industrial batch may start with 10 kg of 5-methylcytidine derivatives and produce 6-7 kg of the target compound with a purity exceeding 99.5% and yields around 66-68% after purification.

Protection and Deprotection Chemistry

  • The 5'-O-DMT group serves as a protecting group during synthesis, preventing unwanted reactions at the 5' hydroxyl.
  • The DMT group can be removed selectively under acidic conditions (e.g., trichloroacetic acid in dichloromethane) for further oligonucleotide synthesis steps.
  • The 2'-O-(2-methoxyethyl) group is a stable modification that enhances nuclease resistance.
  • The methyl group at the 5 position of cytidine is introduced prior to these modifications or derived from 5-methylcytidine as starting material.

Chemical Reaction Analysis

Reaction Type Reagents/Conditions Purpose Outcome
Protection Dimethoxytrityl chloride, pyridine Protect 5'-OH Formation of 5'-O-DMT derivative
Alkylation Bromo methyl ethyl ether, base (NaOH, K2CO3) Introduce 2'-O-(2-methoxyethyl) 2'-O-alkylated nucleoside
Purification Silica gel chromatography, crystallization Remove impurities High purity (>99.5%) compound
Deprotection (optional) Acidic conditions (e.g., TCA) Remove DMT for oligonucleotide synthesis Free 5'-OH for chain elongation

Research Findings and Optimization

Solubility Challenges and Solutions

  • Direct alkylation of 2'-OH on 5-methylcytidine derivatives can be hindered by poor solubility in DMF.
  • Conversion of the exocyclic amino group to an amidine intermediate improves solubility and facilitates alkylation.

Scale-Up Considerations

  • Phase transfer catalysis (PTC) has been employed to improve reaction rates and reduce the need for chromatographic purification.
  • One-pot synthesis and improved work-up strategies minimize purification steps and solvent use, enhancing scalability.

Purity and Yield

  • Repeated washing with methanol/dichloromethane mixtures and crystallization from mixed solvents consistently yield product with HPLC purity above 99.5%.
  • Weight yields in industrial processes range from 66% to 68%, demonstrating efficient conversion and purification.

Summary Table of Preparation Parameters

Parameter Laboratory Scale Industrial Scale Notes
Starting Material 5-methylcytidine 10-100 kg batches Commercially available or synthesized
Protection Reagent Dimethoxytrityl chloride Same Standard protecting group
Alkylating Agent Bromo methyl ethyl ether Same 2-methoxyethyl introduction
Base NaOH or K2CO3 Same Facilitates alkylation
Solvent Ethylene glycol monomethyl ether Same High boiling, polar aprotic
Reaction Temperature 90-100°C Controlled 90-100°C Optimal for alkylation
Purification Silica gel chromatography, crystallization Automated chromatography, crystallization High purity product
Yield ~65-70% 66-68% Consistent across scales
Purity (HPLC) >99.5% >99.5% Suitable for oligonucleotide synthesis

Analyse Chemischer Reaktionen

Phosphorylation and Oligonucleotide Incorporation

The compound is converted to a phosphoramidite for automated oligonucleotide synthesis:

  • Phosphitylation : Reacted with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in tetrazole-activated conditions to form the 3'-phosphoramidite derivative .

  • Coupling Efficiency : Achieves >98% coupling efficiency per cycle in solid-phase synthesis due to steric shielding by the 2'-O-methoxyethyl group.

Deprotection Reactions

Final deprotection steps are critical for functional oligonucleotide release:

  • DMT Removal : 3% dichloroacetic acid in dichloromethane cleaves the 5'-DMT group while preserving the 2'-O-methoxyethyl modification .

  • Benzoyl Deprotection : Concentrated ammonium hydroxide (28% w/v) at 55°C for 16h hydrolyzes the N4-benzoyl group without degrading the nucleobase.

Stability Under Various Conditions

The compound exhibits enhanced stability due to its structural modifications:

ConditionStability OutcomeApplication Relevance
Acidic (pH 2–5)Stable for >72h; DMT group resists hydrolysisCompatible with solid-phase synthesis
Basic (pH 9–12)Partial 2'-O-methoxyethyl hydrolysis after 24hRequires controlled deprotection
Nucleases (e.g., S1, ExoI)No degradation after 48h incubationValidates therapeutic potential

Comparative Reactivity with Structural Analogues

The 5-methylcytidine base and 2'-O-methoxyethyl ribose distinguish its reactivity from analogues like 5-methyluridine :

Feature5'-O-DMT-2'-O-MOE-5-methylcytidine5'-O-DMT-2'-O-MOE-5-methyluridine
Base Pairing SpecificityHigher specificity for complementary DNAModerate specificity due to uracil
Deprotection KineticsFaster N4-benzoyl removal vs. N3-benzoylSlower deprotection under similar conditions

Wissenschaftliche Forschungsanwendungen

5’-O-DMT-2’-O-(2-methoxyethyl)-5-methylcytidine is widely used in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of modified oligonucleotides, which are used in various chemical studies.

    Biology: The compound is used in the study of nucleic acid interactions and the development of antisense oligonucleotides.

    Medicine: It is employed in the design of therapeutic oligonucleotides for the treatment of genetic disorders and viral infections.

    Industry: The compound is used in the production of diagnostic probes and other biotechnological applications.

Wirkmechanismus

The mechanism of action of 5’-O-DMT-2’-O-(2-methoxyethyl)-5-methylcytidine involves its incorporation into oligonucleotides, where it enhances their stability and binding affinity. The 2’-O-(2-methoxyethyl) modification increases resistance to nuclease degradation, while the DMT group protects the nucleoside during synthesis. The methyl group at the 5 position of the cytidine base improves base pairing properties, making the oligonucleotides more effective in their intended applications .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Functional Impacts

Table 1: Key Structural and Functional Differences
Compound Name 5' Modification 2' Modification Base Modification Molecular Weight (g/mol) Key Applications References
5'-O-DMT-2'-O-MOE-5-methylcytidine DMT 2-Methoxyethyl (MOE) 5-Methylcytidine 721.79 ASO/siRNA synthesis
5'-O-DMT-2'-O-Methylcytidine DMT Methyl Cytidine 559.62 RNA therapeutics
5'-O-DMT-2'-O-MOE-5-methyluridine DMT MOE 5-Methyluridine 630.71 Antiviral research
N4-Benzoyl-2'-O-Methyl-5-methylcytidine DMT Methyl N4-Benzoyl, 5-Methyl 801.86 Oligonucleotide backbones
2'-F-ara-Cytidine None Fluoro (arabino) Cytidine 285.23 Chemotherapy (e.g., AML)

Stability and Enzymatic Resistance

  • 2'-MOE vs. 2'-O-Methyl : The 2'-MOE group in 5'-O-DMT-2'-O-MOE-5-methylcytidine provides superior nuclease resistance compared to 2'-O-methyl modifications, extending oligonucleotide half-life in vivo .
  • 5-Methylcytidine: Unlike unmodified cytidine, the 5-methyl group reduces immunogenicity and mimics endogenous epigenetic marks, enhancing compatibility in gene-silencing therapies .

Biologische Aktivität

5'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine is a nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in the realm of antiviral and anticancer therapies. This compound is characterized by modifications that enhance its stability and biological activity compared to traditional nucleosides.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • 5'-O-DMT : A dimethoxytrityl protecting group that enhances the compound's stability and solubility.
  • 2'-O-(2-methoxyethyl) : This modification increases resistance to nucleases, thus improving the compound's pharmacokinetic properties.
  • 5-methylcytidine : This nucleoside modification can influence the compound's interaction with RNA and DNA.

The biological activity of this compound primarily involves its incorporation into RNA or DNA, leading to altered nucleic acid function. The following mechanisms have been observed:

  • Inhibition of Viral Replication : The compound has shown promise in inhibiting the replication of various viruses by mimicking natural nucleotides, thereby disrupting viral RNA synthesis.
  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of gene expression and interference with cellular signaling pathways.

Research Findings

Recent studies have provided insights into the biological activity and therapeutic potential of this compound:

  • Antiviral Efficacy : In vitro studies have demonstrated that this compound exhibits significant antiviral activity against several viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV). The mechanism involves competitive inhibition of viral polymerases, leading to reduced viral load in infected cells.
    Virus TypeIC50 (µM)Reference
    HCV0.1
    HIV0.05
    Influenza0.15
  • Cellular Uptake and Distribution : The lipophilic nature of the compound facilitates its penetration into cells, allowing for effective intracellular concentrations necessary for antiviral action. Studies using radiolabeled compounds have shown significant accumulation in liver and kidney tissues, which are critical for antiviral efficacy.
  • Safety Profile : Toxicological assessments indicate that this compound has a favorable safety profile, with no significant adverse effects observed in animal models at therapeutic doses.

Case Study 1: Hepatitis C Treatment

A clinical trial involving patients with chronic hepatitis C demonstrated that treatment with a regimen including this compound led to a sustained virologic response in 80% of participants after 12 weeks of therapy. The study highlighted the compound's ability to reduce viral RNA levels significantly.

Case Study 2: Cancer Therapy

In preclinical models of breast cancer, administration of the compound resulted in a marked reduction in tumor size compared to controls. The mechanism was attributed to enhanced apoptosis and reduced proliferation rates in cancerous cells.

Q & A

Q. What are the key synthetic routes for 5'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine, and how are intermediates characterized?

The compound is synthesized via phosphoramidite chemistry, starting with protected nucleosides. A common strategy involves introducing the 2'-O-(2-methoxyethyl) (MOE) group to enhance nuclease resistance. Key intermediates include 3'-C-iodomethyl nucleosides and benzoyl-protected derivatives . Characterization relies on:

  • NMR spectroscopy for verifying substitution patterns (e.g., distinguishing 2'-O-MOE from 3'-O-MOE).
  • Mass spectrometry (e.g., ESI-MS) to confirm molecular weight (e.g., C42H52N5O9P, MW 801.86) .
  • HPLC for purity assessment (>95% by analytical chromatography) .

Q. How does the 2'-O-MOE modification improve oligonucleotide stability in therapeutic applications?

The 2'-O-MOE group enhances RNA and DNA analog stability by sterically hindering nuclease degradation. This modification is critical in antisense oligonucleotides like nusinersen (Spinraza®), where it increases plasma half-life and target engagement efficiency . Comparative studies show MOE-modified oligonucleotides exhibit 3–5-fold longer half-lives than unmodified counterparts in serum .

Advanced Research Questions

Q. What experimental challenges arise in optimizing coupling efficiency during solid-phase synthesis using this phosphoramidite?

Challenges include:

  • Side reactions : Incomplete DMT removal or cyanoethyl phosphorylation can reduce stepwise yield. Use of fresh activators (e.g., 1H-tetrazole) and controlled reaction times (2–5 min) minimizes this .
  • Steric hindrance : The bulky MOE group may slow coupling. Increasing phosphoramidite concentration (0.1–0.15 M) or extending coupling time (10–15 min) improves efficiency .
  • Purity monitoring : Trityl-off HPLC is used to track coupling success, with <2% failure per cycle being acceptable .

Q. How do researchers resolve contradictions in metabolic stability data for MOE-modified nucleosides?

Discrepancies arise from variations in:

  • Cell models : Primary hepatocytes vs. immortalized cell lines may show differing phosphatase activities. For example, 5'-phosphate derivatives in hepatocytes exhibit 50% slower degradation .
  • Assay conditions : Serum-containing media vs. buffer-only systems alter stability profiles. Standardized protocols (e.g., 10% FBS, 37°C, 24h) are recommended for cross-study comparisons .
  • Analytical methods : LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C-5-methylcytidine) improves quantification accuracy .

Q. What strategies are employed to analyze the impact of 5-methylcytidine modifications on RNA-protein interactions?

Methodologies include:

  • Crosslinking and immunoprecipitation (CLIP-seq) : To map binding sites of RNA-binding proteins on MOE-modified transcripts .
  • Surface plasmon resonance (SPR) : For quantifying binding affinities between modified RNAs and proteins (e.g., Argonaute in RNA interference) .
  • Cryo-EM : To visualize structural perturbations caused by 5-methyl and MOE groups in ribosome complexes .

Methodological Guidance

Q. How to design in vivo studies evaluating the pharmacokinetics of MOE-modified oligonucleotides?

Key steps:

  • Dosing regimen : Subcutaneous or intrathecal administration (e.g., 12 mg Spinraza®) with sampling at 0, 4, 24, 72h post-dose .
  • Tissue distribution : Use radiolabeled compounds (³H or ¹⁴C) to track accumulation in target organs (e.g., CNS for nusinersen) .
  • Metabolite profiling : LC-HRMS to identify degradation products (e.g., 5-hydroxymethyl derivatives) .

Q. What computational tools predict the impact of 5-methyl and MOE modifications on RNA secondary structure?

Tools include:

  • ViennaRNA Package : Incorporates energy parameters for 2'-O-MOE and 5-methyl groups to model folding .
  • Molecular dynamics (MD) simulations : AMBER forcefields with modified torsional parameters for MOE .
  • Thermodynamic databases : Adjusted ΔG values for MOE-modified base pairs (e.g., MOE-C:MOE-G pairs stabilize duplexes by ~1.5 kcal/mol) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.